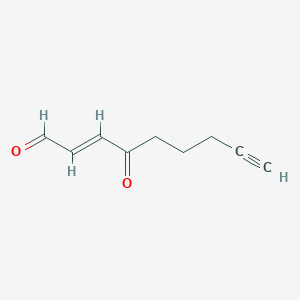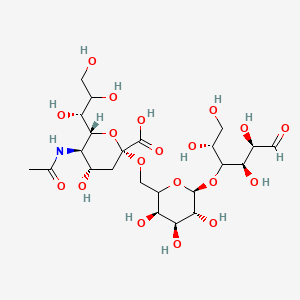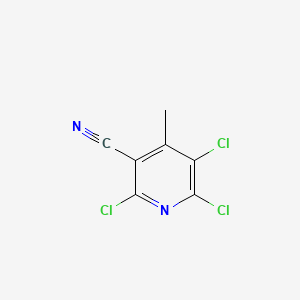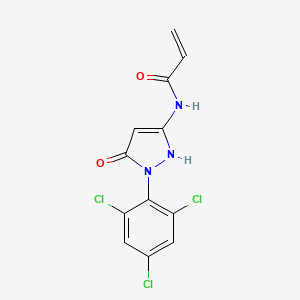
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be related to 1-(2,4,6-trichlorophenyl)propan-2-one . This compound is a derivative of 2,4,6-trichlorophenol, which is a chlorinated phenol used in various applications .
Synthesis Analysis
A related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), has been synthesized in a one-pot reaction .
Molecular Structure Analysis
The structure of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, has been studied . It crystallizes in the orthorhombic space group, Pca21, with two independent molecules (A and B) in the unit cell .
Chemical Reactions Analysis
A reaction involving N,N-Dimethylformamide (DMF) and N-benzoyl-N′-(2,4,6-trichlorophenyl)-thiourea (BAD) has been reported . DMF acted as both solvent and catalyst in this reaction .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenol, a related compound, is a clear to yellowish crystalline solid with a strong, phenolic odor . It has a melting point of 64-66 °C, a boiling point of 246 °C, and a density of 1.49 g/cm^3 .
Scientific Research Applications
Antibacterial and Antitumor Evaluation
Research has demonstrated the synthesis of novel pyrazolones with significant antibacterial and antitumor properties. These compounds include enaminones containing the pyrazolone ring, which have been tested for their effectiveness against bacterial strains and cancer cell lines. These findings suggest the potential of pyrazolone derivatives in developing new antimicrobial and cancer treatments (Hamama et al., 2012).
Antimicrobial Agents
Novel series of pyrazolines bearing the trichlorophenyl moiety have shown moderate to good antimicrobial activity. This suggests their potential as novel and effective antimicrobial agents, contributing to the search for new treatments against resistant microbial strains (Laxmana et al., 2016).
Corrosion Inhibition and Antimicrobial Applications
Pyrazolone derivatives have been investigated for their corrosion inhibition properties and antimicrobial activities. These compounds have shown high efficiency as corrosion inhibitors, which could be beneficial for protecting metals against corrosion, in addition to their higher antibacterial activities compared to conventional bactericides (Sayed et al., 2018).
Antimalarial Activity
The synthesis of 4-acylhydrazone-5-pyrazolones and their metal complexes have been evaluated for antimalarial activity, demonstrating decent outcomes in in vitro studies. This highlights the potential of pyrazolone derivatives in antimalarial drug development (Shaikh et al., 2021).
Anticancer Agents
Pyrazolone derivatives have been identified as potential anticancer agents, with studies showing their inhibitory effects on human telomerase and other cancer cell lines. This indicates their usefulness in cancer treatment and the importance of further research in this area (Kakiuchi et al., 2004).
Safety And Hazards
Future Directions
Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion has been studied . This research suggests that organic radicals have potential for application in photothermal therapy in the near future .
properties
IUPAC Name |
N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZAGUGFAMOMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703104 |
Source


|
| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone | |
CAS RN |
15957-48-9 |
Source


|
| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



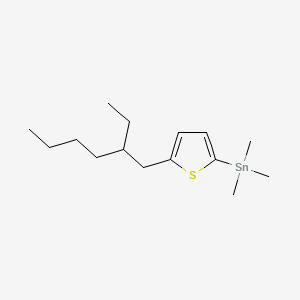
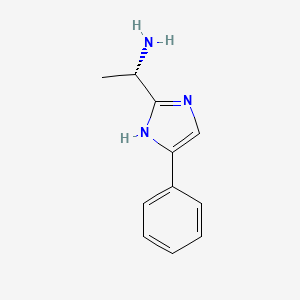
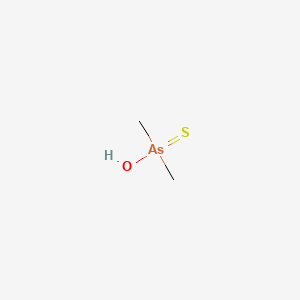
![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)
![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)
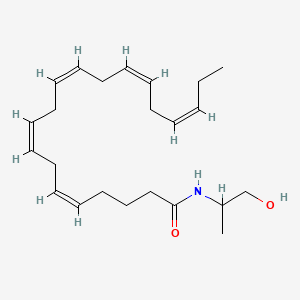
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
